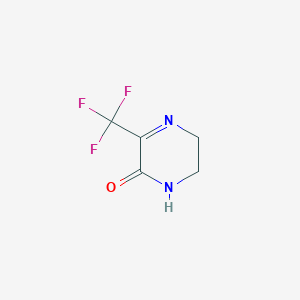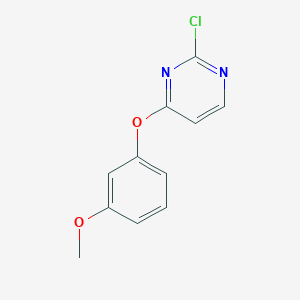
2-Chloro-4-(3-methoxyphenoxy)pyrimidine
Übersicht
Beschreibung
“2-Chloro-4-(3-methoxyphenoxy)pyrimidine” is a pyrimidine derivative . Pyrimidine derivatives are known for their versatile scaffold and medicinal significance . They have been used in the preparation of antivirals and other biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized from methyl 3-aminothiophene-2-carboxylate and urea through three steps including cyclization, chlorination, and nucleophilic substitution . Another method involved the synthesis of a compound from 2,4,6-trichloropyrimidine through two steps including nucleophilic substitution and coupling reaction .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(3-methoxyphenoxy)pyrimidine” can be analyzed using spectroscopic studies and molecular structure investigation . The highest occupied molecular orbital and lowest unoccupied molecular orbital (HOMO-LUMO), their energy gap, and global reactive parameters can be calculated using the Koopman’s approximation .Chemical Reactions Analysis
The chemical reactions of “2-Chloro-4-(3-methoxyphenoxy)pyrimidine” can be analyzed by studying the theoretical DFT spectra . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-(3-methoxyphenoxy)pyrimidine” include a molecular weight of 220.65 g/mol, XLogP3-AA of 2.8, hydrogen bond donor count of 0, hydrogen bond acceptor count of 3, and rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Optimization of Anticancer Drug Intermediates
2-Chloro-4-(3-methoxyphenoxy)pyrimidine and its derivatives have been explored as important intermediates in the synthesis of small molecule anticancer drugs. Research by Jianlan Kou and Feiyi Yang (2022) demonstrated a rapid synthesis method for an analogous compound, enhancing the efficiency of producing these vital intermediates. The study involved a two-step process, including nucleophilic substitution and coupling reactions, achieving a total yield of 44.6% (Kou & Yang, 2022).
Development of High-Yield Synthetic Methods
In a similar vein, Binliang Zhang, Yanmi Zhou, Qi Gu, and Shan Xu (2019) established a high-yield synthetic method for a related compound. This method involved halogenation, coupling, and nucleophilic reactions, resulting in an optimized synthesis process with a high total yield of up to 85% (Zhang, Zhou, Gu, & Xu, 2019).
Structural Analysis and Molecular Interactions
The molecular structure and interactions of related compounds have been a focus as well. Tian-tian Ren, Zhong Zhang, Cong-cong Zhong, Zhongqiang Yang, and Zhan-wang Shi (2011) analyzed a compound with structural similarities, examining its intermolecular interactions and molecular packing. Their study did not report hydrogen bonds but noted the presence of short intermolecular contacts and C—H⋯π interactions (Ren et al., 2011).
Novel Antiviral Activity Exploration
Research into the antiviral properties of pyrimidine derivatives has been conducted, as illustrated by D. Hocková, A. Holý, M. Masojídková, G. Andrei, R. Snoeck, E. De Clercq, and J. Balzarini (2003). They synthesized a range of pyrimidine derivatives, finding significant inhibition of retrovirus replication in cell culture, particularly against human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003).
Synthesis of Biologically Active Heterocyclic Compounds
Exploration in Agricultural Chemistry
The potential agricultural applications of pyrimidine derivatives have also been examined. Li Gong-chun (2011) synthesized a pyrimidine derivative and assessed its herbicidal activities, finding promising results against specific crops at certain concentrations (Gong-chun, 2011).
Safety And Hazards
Zukünftige Richtungen
The future directions of “2-Chloro-4-(3-methoxyphenoxy)pyrimidine” research could involve the design and development of novel active pyrimidine scaffolds with more active and less harmful properties . This could be achieved by studying the recent medicinal applications and structure-activity relationship of pyrimidine associated analogs .
Eigenschaften
IUPAC Name |
2-chloro-4-(3-methoxyphenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-15-8-3-2-4-9(7-8)16-10-5-6-13-11(12)14-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZRVJGVPREYBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-methoxyphenoxy)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394238.png)
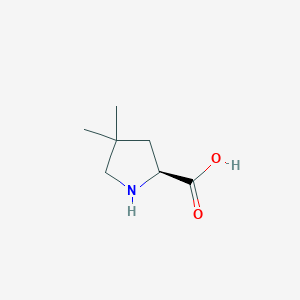


![(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1394244.png)
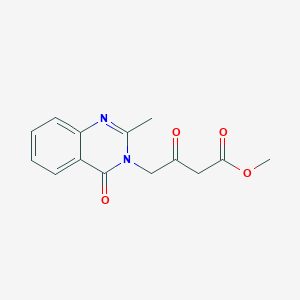
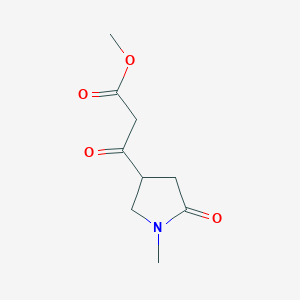
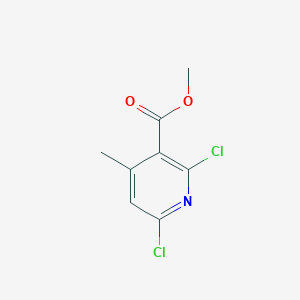
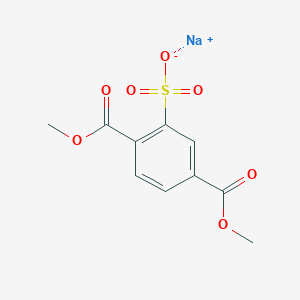
![3-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1394252.png)
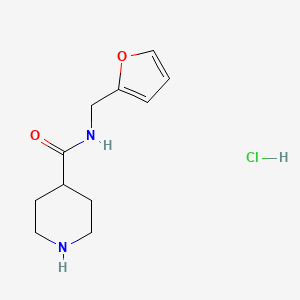

![1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1394257.png)
